molecular formula C14H10N2S B2578239 1H-1,3-Benzimidazole, 1-(2-propynyl)-2-(2-thienyl)- CAS No. 704877-66-7

1H-1,3-Benzimidazole, 1-(2-propynyl)-2-(2-thienyl)-

Cat. No. B2578239
CAS RN: 704877-66-7
M. Wt: 238.31
InChI Key: LZQUAATYENFJJN-UHFFFAOYSA-N
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Description

1H-1,3-Benzimidazole, 1-(2-propynyl)-2-(2-thienyl)- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool in many different areas of study.

Scientific Research Applications

Synthesis and DNA Interactions

Benzimidazole derivatives have been synthesized and studied for their ability to bind DNA and induce cellular DNA lesions, showcasing significant cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer. This indicates their potential as chemotherapeutic agents. For example, Schiff base copper(II) complexes containing benzimidazole compounds have demonstrated substantial in vitro cytotoxic effects, highlighting their intercalative DNA binding mode and apoptotic pathway induction capabilities in cancer cells (Paul et al., 2015).

Antimicrobial Activity

Benzimidazole derivatives have shown noteworthy antibacterial and antifungal activities. New potentially benzimidazole-5-(aryldiazenyl)thiazole derivatives exhibited significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as antitumor properties against human liver cancer cell lines (Khalifa et al., 2018). Additionally, benzimidazole-2yl derivatives were synthesized with antimicrobial evaluation indicating potent activity against several bacteria and yeasts, emphasizing their potential as antimicrobial agents (Abdel-Motaal et al., 2020).

Anticancer Properties

Benzimidazole derivatives have been actively researched for their anticancer properties. For instance, benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines has shown promising broad-spectrum anticancer activity against NCI 60 cell line panel, identifying compounds with significant growth inhibition potential, particularly against leukemia cell lines (Husain et al., 2013).

Antioxidant Activities

The antioxidant properties of benzimidazole derivatives have been explored, with some compounds showing potent antioxidant activity, suggesting their use in combating oxidative stress-related diseases. For example, novel benzimidazole derivatives synthesized via microwave-assisted processes demonstrated significant in vitro antioxidant activities, highlighting their pharmaceutical potential (Sameut et al., 2020).

properties

IUPAC Name

1-prop-2-ynyl-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQUAATYENFJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-1,3-Benzimidazole, 1-(2-propynyl)-2-(2-thienyl)-

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